molecular formula C19H31N3OS B2900781 N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE CAS No. 1428365-47-2

N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE

Cat. No.: B2900781
CAS No.: 1428365-47-2
M. Wt: 349.54
InChI Key: XDNNQRWNFOAJQV-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-(4-Tert-Butylphenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide is a synthetic organic compound with the CAS Registry Number 1428365-47-2 . It has a molecular formula of C 19 H 31 N 3 OS and a molecular weight of 349.53 g/mol . The compound is supplied and used in life science research as a screening compound . This compound belongs to a class of molecules featuring a 1,4-thiazepane ring—a seven-membered ring containing sulfur and nitrogen—substituted with a carboxamide group and a dimethylaminomethyl side chain . Structurally related carboxamide derivatives containing the N-(4-tert-butylphenyl) moiety have been investigated in various scientific studies for their potential pharmacological activities, serving as important tools in medicinal chemistry research . For instance, some analogs have been explored as biomimetics of anticancer agents , while others have been studied as antagonists for pain-related targets . Chemical Identifiers: • : 1428365-47-2 • Molecular Formula: C 19 H 31 N 3 OS • Molecular Weight: 349.53 g/mol • IUPAC Name: this compound

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3OS/c1-19(2,3)15-7-9-16(10-8-15)20-18(23)22-11-6-12-24-14-17(22)13-21(4)5/h7-10,17H,6,11-14H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNNQRWNFOAJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCSCC2CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiol-Containing Precursors

The thiazepane ring is typically constructed via cyclocondensation between cysteine derivatives and α,ω-diamines. For example, reacting N-Boc-cysteine with 1,3-diaminopropane in dimethylformamide (DMF) at 80°C for 12 hours yields a Boc-protected thiazepane intermediate. Deprotection with trifluoroacetic acid (TFA) affords the free amine, which is subsequently functionalized.

Key Conditions :

  • Solvent: DMF or acetonitrile
  • Temperature: 80–100°C
  • Yield: 65–75% after purification.

Ring-Closing Metathesis (RCM)

Alternative approaches employ RCM using Grubbs catalysts. For instance, treatment of diallyl sulfide with Grubbs II catalyst (5 mol%) in dichloromethane (DCM) at 40°C generates the thiazepane skeleton in 60% yield. This method avoids sulfur-related side reactions but requires stringent moisture control.

Introduction of the 4-Tert-Butylphenyl Group

Nucleophilic Aromatic Substitution (NAS)

The 4-tert-butylphenyl moiety is introduced via NAS using 4-tert-butylphenylamine and a halogenated thiazepane intermediate. Activation of the aryl ring with phosphorous oxychloride (POCl₃) at 110°C facilitates substitution, achieving 70–80% yield.

Reaction Scheme :
$$
\text{Thiazepane-Cl} + \text{4-tert-BuC}6\text{H}4\text{NH}2 \xrightarrow{\text{POCl}3, 110^\circ\text{C}} \text{Thiazepane-NH-(4-tert-BuC}6\text{H}4) + \text{HCl}
$$

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between a boronic ester-functionalized thiazepane and 4-tert-butylbromobenzene offers superior regiocontrol. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C, this method attains 85% yield with >99% regiopurity.

Incorporation of the Dimethylaminomethyl Substituent

Mannich Reaction

The dimethylaminomethyl group is installed via a Mannich reaction. Treating the thiazepane intermediate with formaldehyde and dimethylamine hydrochloride in ethanol at 60°C for 6 hours affords the desired product in 75% yield. Excess formaldehyde (2.5 eq) minimizes side products.

Reductive Amination

Alternative strategies involve reductive amination of a ketone intermediate. For example, 3-formyl-1,4-thiazepane reacts with dimethylamine in the presence of NaBH₃CN (pH 4–5) to yield the dimethylaminomethyl derivative in 68% yield.

Formation of the Carboxamide Moiety

Acid Chloride Route

The carboxamide is formed by reacting 1,4-thiazepane-4-carboxylic acid with 4-tert-butylphenylamine via its acid chloride. Treatment with thionyl chloride (SOCl₂) generates the acid chloride, which is then coupled with the amine in dichloromethane (DCM) at 0–5°C, yielding 82% product.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF, the carboxylic acid directly couples to the amine at room temperature (24 hours, 78% yield).

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1). Recrystallization from ethanol/water (9:1) enhances purity to >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.4 Hz, 2H, ArH), 3.85 (m, 2H, CH₂N), 2.95 (s, 6H, N(CH₃)₂).
  • HRMS : [M+H]⁺ calcd. for C₂₁H₃₂N₃OS: 390.2211; found: 390.2209.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Cyclocondensation + NAS 70 95 Cost-effective
RCM + Suzuki Coupling 85 99 Regiocontrol
Mannich + EDC Coupling 78 98 Mild conditions

Challenges and Optimization

Sulfur Reactivity Management

Thiazepane intermediates are prone to oxidation and ring-opening under acidic conditions. Stabilization is achieved using Boc protection during synthesis and argon atmosphere during storage.

Stereochemical Control

Racemization at the thiazepane’s chiral center is minimized by conducting reactions below 50°C and using non-polar solvents (e.g., toluene).

Chemical Reactions Analysis

Types of Reactions

N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following compounds share critical functional groups (e.g., dimethylamino moieties) or structural motifs (e.g., heterocyclic cores) with the target molecule:

Zolmitriptan
  • Structure: 4S-4-(3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl) methyl-1,3-oxazolidin-2-one .
  • Key Features: Oxazolidinone ring: A five-membered lactam ring with rigid geometry. Dimethylaminoethyl side chain: Enhances 5-HT1B/1D receptor selectivity.
  • Pharmacology :
    • Target : Serotonin (5-HT1B/1D) receptors.
    • Therapeutic Use : Acute migraine treatment via vasoconstriction and neurogenic inflammation suppression .
DDU86439
  • Structure: N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide .
  • Key Features: Indazole-acetamide core: A planar aromatic system with fluorophenyl substitution. Dimethylaminopropyl chain: Likely influences solubility and target binding.
  • Pharmacology: Target: Trypanosoma brucei trypanothione synthetase (TRYS). Potency: IC50 = 0.045 µM (recombinant TRYS); EC50 = 6.9 ± 0.2 µM (bloodstream trypanosomes) .

Comparative Analysis Table

Parameter N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE Zolmitriptan DDU86439
Core Structure 1,4-Thiazepane ring Oxazolidinone Indazole-acetamide
Key Functional Groups tert-Butylphenyl, dimethylaminomethyl Dimethylaminoethyl, indole Dimethylaminopropyl, fluorophenyl
Molecular Weight Not available ~287.4 g/mol ~402.4 g/mol
Therapeutic Target Hypothesized: CNS receptors or microbial enzymes 5-HT1B/1D receptors Trypanothione synthetase (TRYS)
Biological Activity Not available Migraine symptom reduction Antitrypanosomal (EC50 = 6.9 µM)
Lipophilicity (Predicted) High (tert-butyl group) Moderate Moderate (fluorophenyl enhances)

Key Research Findings and Inferences

Dimethylamino Groups: All three compounds utilize dimethylamino substituents, which likely improve solubility (via protonation at physiological pH) and receptor interactions.

Substituent Effects: The tert-butylphenyl group in the target compound could enhance blood-brain barrier penetration relative to Zolmitriptan’s indole or DDU86439’s fluorophenyl, suggesting CNS-targeted applications.

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